molecular formula C17H13ClFN3O3S B2453666 3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide CAS No. 536722-87-9

3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2453666
CAS No.: 536722-87-9
M. Wt: 393.82
InChI Key: DNFAFSPAKFMDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13ClFN3O3S and its molecular weight is 393.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide (CAS Number: 536722-87-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H13ClFN3O3SC_{17}H_{13}ClFN_3O_3S, with a molecular weight of 393.82 g/mol . The structure includes a chloro-fluorophenyl group, a furan moiety, and an isoxazole core, which are critical for its biological activity.

Property Value
Molecular FormulaC17H13ClFN3O3S
Molecular Weight393.82 g/mol
CAS Number536722-87-9
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways associated with disease states.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, studies have shown that derivatives containing isoxazole and furan rings can inhibit tumor growth by inducing apoptosis in cancer cells.

In one study, related compounds displayed IC50 values ranging from 1.55 μM to 10.76 μM against various cancer cell lines, suggesting strong cytotoxic effects .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. By inhibiting certain pro-inflammatory cytokines and enzymes such as COX-2, it may help reduce inflammation in various models .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study highlighted the effectiveness of similar compounds as inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds with structural similarities exhibited low cytotoxicity while maintaining significant inhibitory activity against Mpro .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related derivatives revealed that modifications to the furan and isoxazole rings could enhance potency against specific targets while minimizing toxicity .
  • Cytotoxicity Assessments : In vitro studies demonstrated that the compound exhibited low cytotoxicity in Vero and MDCK cells, with CC50 values exceeding 100 μM , indicating a favorable therapeutic index for further development .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3S/c1-9-13(15(22-25-9)14-11(18)5-2-6-12(14)19)16(23)21-17(26)20-8-10-4-3-7-24-10/h2-7H,8H2,1H3,(H2,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFAFSPAKFMDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.